N-(3-MORPHOLINOPROPYL)-N-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]AMINE
Description
N-(3-MORPHOLINOPROPYL)-N-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]AMINE is a synthetic organic compound that features a morpholine ring, a nitro group, and a trifluoromethyl group
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-4-nitro-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O3/c15-14(16,17)12-10-11(20(21)22)2-3-13(12)18-4-1-5-19-6-8-23-9-7-19/h2-3,10,18H,1,4-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMPWWZKOMVOIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-MORPHOLINOPROPYL)-N-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]AMINE typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable dehydrating agent.
Introduction of the Nitro Group: Nitration of an aromatic compound using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Trifluoromethyl Group: This can be done via electrophilic substitution using trifluoromethyl iodide or similar reagents.
Coupling Reactions: The final step involves coupling the morpholine derivative with the nitro-trifluoromethyl benzene derivative under suitable conditions, such as using a base like sodium hydride in an aprotic solvent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-MORPHOLINOPROPYL)-N-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]AMINE may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique functional groups.
Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.
Industrial Chemistry: Potential use as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and trifluoromethyl groups could play a role in enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-MORPHOLINOPROPYL)-N-[4-NITROPHENYL]AMINE: Lacks the trifluoromethyl group.
N-(3-MORPHOLINOPROPYL)-N-[4-TRIFLUOROMETHYLPHENYL]AMINE: Lacks the nitro group.
N-(3-MORPHOLINOPROPYL)-N-[4-NITRO-2-METHYLPHENYL]AMINE: Has a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of both the nitro and trifluoromethyl groups in N-(3-MORPHOLINOPROPYL)-N-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]AMINE makes it unique, potentially offering a combination of electronic and steric effects that could be advantageous in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
